molecular formula C9H15N3O2S B12416359 Ergothioneine-d3

Ergothioneine-d3

Cat. No.: B12416359
M. Wt: 232.32 g/mol
InChI Key: SSISHJJTAXXQAX-LNEZGBMJSA-N
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Description

Ergothioneine-d3 is a stable isotope-labeled derivative of ergothioneine, a naturally occurring antioxidant. Ergothioneine itself is a sulfur-containing histidine derivative found in various organisms, including fungi and some bacteria. It is known for its potent antioxidant properties and its ability to protect cells from oxidative stress. This compound is used in scientific research to study the metabolism and biological effects of ergothioneine due to its stable isotope labeling, which allows for precise tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d3 involves the incorporation of deuterium atoms into the ergothioneine molecule. One common method is the chemical synthesis route, which starts with histidine as the precursor. The process involves several steps, including methylation, thiolation, and deuterium exchange reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and deuterated reagents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation using genetically engineered microorganisms. Yeast strains, such as Saccharomyces cerevisiae, are often used for this purpose. The yeast is engineered to express the necessary enzymes for ergothioneine biosynthesis, and the fermentation process is optimized to maximize yield. The final product is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Ergothioneine-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ergothioneine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer to study the chemical properties and reactions of ergothioneine.

    Biology: Helps in understanding the role of ergothioneine in cellular processes and its distribution in tissues.

    Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.

    Industry: Used in the development of antioxidant supplements and cosmetics

Mechanism of Action

Ergothioneine-d3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter novel-type 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cell, this compound can localize to mitochondria and other organelles, where it neutralizes free radicals and supports cellular antioxidant defenses .

Comparison with Similar Compounds

Uniqueness of Ergothioneine-d3: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolism and biological effects of ergothioneine. Additionally, its specific transport mechanism via OCTN1 and its ability to localize to mitochondria and other organelles set it apart from other antioxidants .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

232.32 g/mol

IUPAC Name

(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate

InChI

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3

InChI Key

SSISHJJTAXXQAX-LNEZGBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]

Origin of Product

United States

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